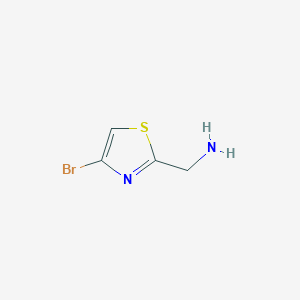

(4-Bromothiazol-2-YL)methanamine

Overview

Description

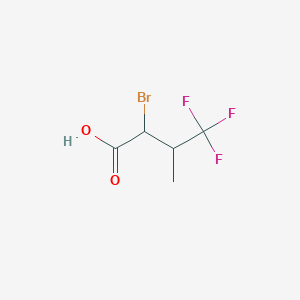

“(4-Bromothiazol-2-YL)methanamine” is a chemical compound with the molecular formula C4H5BrN2S . It has an average mass of 193.065 Da and a monoisotopic mass of 191.935669 Da . It is used for laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The InChI code for “(4-Bromothiazol-2-YL)methanamine” is 1S/C4H6BrN2S/c5-3-2-8-4(1-6)7-3/h2,8H,1,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“(4-Bromothiazol-2-YL)methanamine” has a molecular weight of 194.08 . It should be stored at a temperature of 28°C .Scientific Research Applications

Pharmaceutical Synthesis

(4-Bromothiazol-2-YL)methanamine is a valuable intermediate in pharmaceutical synthesis. Its thiazole core is a common motif in many drugs due to its bioactive properties . The bromine atom in the compound can undergo further reactions to create a variety of pharmaceuticals, including antifungal, antibacterial, and antitumor agents.

Material Science

In material science, this compound can be used to synthesize novel materials with potential applications in organic electronics. The thiazole ring can contribute to the electronic properties of materials, making them suitable for use in OLEDs or as conductive polymers .

Chemical Synthesis

As a building block in chemical synthesis, (4-Bromothiazol-2-YL)methanamine can be used to create a wide range of thiazole derivatives. These derivatives can serve as catalysts, corrosion inhibitors, or as intermediates for further synthetic applications .

Biological Research

In biological research, thiazole derivatives are studied for their role in natural products and biological systems. (4-Bromothiazol-2-YL)methanamine could be used to synthesize compounds that mimic the activity of natural thiazoles found in enzymes and vitamins .

Analytical Chemistry

This compound can be used in the development of analytical methods. For instance, it can be a standard in chromatography or mass spectrometry to identify or quantify thiazole derivatives in complex mixtures .

Neuroscience

Thiazoles, including (4-Bromothiazol-2-YL)methanamine, are of interest in neuroscience for their potential neuroprotective properties. They can be used to create molecules that may protect nerve cells from damage or degeneration .

Agricultural Chemistry

In agricultural chemistry, thiazole derivatives are explored for their use as fungicides or herbicides. (4-Bromothiazol-2-YL)methanamine can be a precursor to such agents, contributing to plant protection and yield improvement .

Environmental Science

Lastly, in environmental science, (4-Bromothiazol-2-YL)methanamine can be utilized in the synthesis of compounds that help in the detection and removal of pollutants. Its derivatives can act as sensors or absorbents for heavy metals and organic pollutants .

Safety and Hazards

The safety data sheet for “(4-Bromothiazol-2-YL)methanamine” indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJOLKBUQYMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

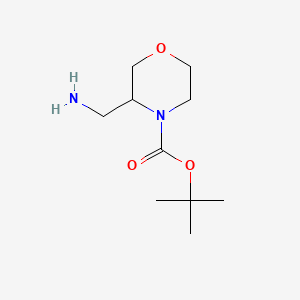

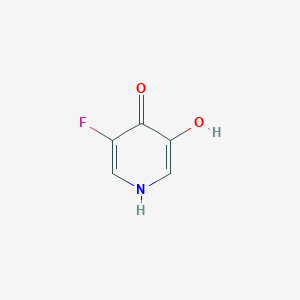

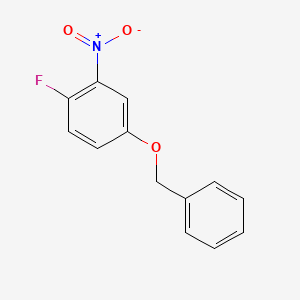

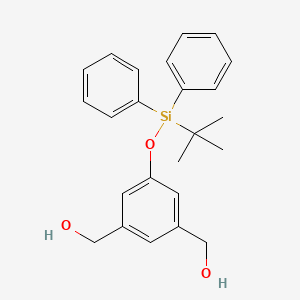

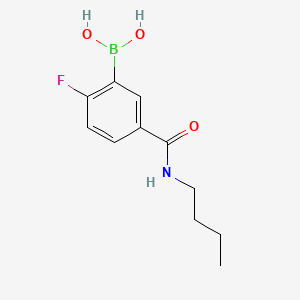

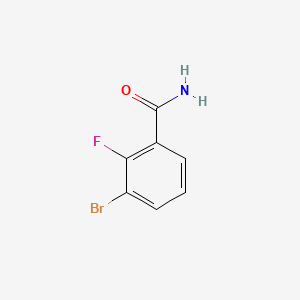

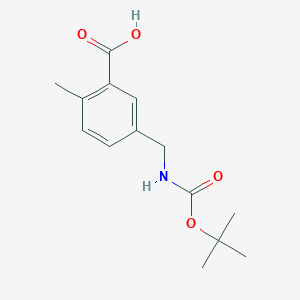

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)